molecular formula C12H17ClN2O B1460821 2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol CAS No. 1039951-91-1

2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol

Cat. No. B1460821
CAS RN: 1039951-91-1
M. Wt: 240.73 g/mol
InChI Key: BLUADVYMBGQCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol” is a derivative of quinazolinamines . It is an impurity of Linagliptin, a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes .

Scientific Research Applications

Role in Drug Designing

Piperidines, which are part of the structure of the specified compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

The compound can participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticonvulsant Properties

Research on derivatives of pyrrolidine-2,5-dione, which shares a core structure with the specified compound, has demonstrated potential anticonvulsant properties.

Potential DPP-4 Candidates

The compound could potentially be used in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs that help to reduce high blood sugar levels in people with type 2 diabetes .

Anticancer Properties

Piperidine derivatives, including the specified compound, are being utilized in different ways as anticancer agents .

Antimicrobial Properties

Piperidine derivatives have shown antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .

Analgesic Properties

Piperidine derivatives are being utilized as analgesics, helping to relieve pain .

Anti-inflammatory Properties

Piperidine derivatives are being utilized as anti-inflammatory agents, helping to reduce inflammation and swelling .

properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUADVYMBGQCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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